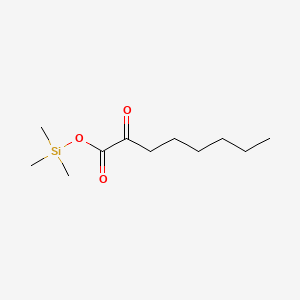

Trimethylsilyl 2-oxooctanoate

Description

Structure

3D Structure

Properties

CAS No. |

74367-74-1 |

|---|---|

Molecular Formula |

C11H22O3Si |

Molecular Weight |

230.38 g/mol |

IUPAC Name |

trimethylsilyl 2-oxooctanoate |

InChI |

InChI=1S/C11H22O3Si/c1-5-6-7-8-9-10(12)11(13)14-15(2,3)4/h5-9H2,1-4H3 |

InChI Key |

QFYWLKHRYDIOSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Trimethylsilyl 2 Oxooctanoate

Electrophilic Reactions at the α-Carbon

The nucleophilic character of the enol double bond in Trimethylsilyl (B98337) 2-oxooctanoate allows it to react with a range of electrophiles at the α-carbon, leading to the formation of functionalized carbonyl compounds.

The oxidation of silyl (B83357) enol ethers provides a direct route to α-hydroxy ketones or other oxygenated carbonyl compounds. While specific studies on Trimethylsilyl 2-oxooctanoate with p-Nitrobenzenesulfonyl Peroxide are not prevalent, the general reactivity of silyl enol ethers with peroxy compounds illustrates a likely transformation pathway. The reaction is expected to proceed via the electrophilic attack of the peroxide on the enol double bond. This can lead to the formation of an intermediate which, upon workup, yields the α-hydroxylated carbonyl compound. The general mechanism involves the cleavage of the oxygen-oxygen bond in the peroxide, with one oxygen atom acting as the electrophile.

| Reactant | Reagent | Expected Product |

| This compound | p-Nitrobenzenesulfonyl Peroxide | 1-Hydroxyoctan-2-one |

This table represents a predicted outcome based on the general reactivity of silyl enol ethers with oxidizing agents.

Halogenation and related reactions, such as sulfenylation, are effective methods for introducing functional groups at the α-position of a carbonyl compound via its silyl enol ether derivative.

In a sulfenylation reaction, a silyl enol ether like this compound reacts with a sulfenylating agent, such as N-phenylthiosaccharin or phenylsulfenyl chloride (PhSCl). nih.govwikipedia.org The electrophilic sulfur atom of the reagent is attacked by the nucleophilic α-carbon of the silyl enol ether. wikipedia.org This process is often facilitated by a Lewis base catalyst. nih.govacs.org The reaction proceeds through the formation of an intermediate, which can be described as an oxocarbenium ion or a thiiranium ion. nih.govacs.org Subsequent removal of the trimethylsilyl group by the accompanying anion (e.g., chloride or saccharin (B28170) anion) yields the α-sulfenylated ketone and a trimethylsilyl byproduct. nih.govwikipedia.org

Catalytic and enantioselective versions of this reaction have been developed, employing chiral Lewis bases to control the stereochemistry of the newly formed stereocenter. nih.govacs.orgresearchgate.net The choice of sulfenylating agent is crucial; for instance, N-phenylthiosaccharin has been developed to avoid the need for additional Brønsted acid activation, which could cause the hydrolysis of the silyl enol ether substrate. nih.govacs.org

| Substrate | Sulfenylating Agent | Catalyst | Product |

| This compound | N-phenylthiosaccharin | Chiral Selenophosphoramide | Enantioenriched 1-(phenylthio)octan-2-one |

| This compound | Phenylsulfenyl chloride | None (or Lewis Base) | 1-(phenylthio)octan-2-one |

This table illustrates potential sulfenylation reactions based on established methods for silyl enol ethers. nih.govwikipedia.org

Carbon-Carbon Bond Formation Reactions

Silyl enol ethers are widely used as enolate equivalents in carbon-carbon bond-forming reactions, offering advantages in terms of stability, reactivity, and stereocontrol. syr.edu

The aldol (B89426) reaction is a cornerstone of organic synthesis for constructing carbon-carbon bonds. harvard.eduillinois.edu The use of silyl enol ethers like this compound in this context is known as the Mukaiyama aldol addition. richmond.edu

In the Mukaiyama aldol reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. wiley-vch.de The Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), activates the carbonyl electrophile by coordinating to its oxygen atom, thereby increasing its reactivity towards the nucleophilic silyl enol ether. wiley-vch.deresearchgate.netmsu.edu The reaction culminates in the formation of a β-hydroxy carbonyl compound after a workup step that hydrolyzes the intermediate silyl ether. wikipedia.org This method allows for cross-aldol reactions between different carbonyl partners under controlled conditions, avoiding self-condensation. illinois.edu

Reaction Scheme: this compound + Aldehyde (R-CHO) --(1. Lewis Acid, 2. H₂O workup)--> β-Hydroxy-α-hexyl ketone

| Silyl Enol Ether | Electrophile | Lewis Acid | Product Type |

| This compound | Benzaldehyde | TiCl₄ | β-Hydroxy Ketone |

| This compound | Isobutyraldehyde | BF₃·OEt₂ | β-Hydroxy Ketone |

This table provides examples of potential Lewis acid-promoted cross-aldol reactions. wiley-vch.demsu.edu

Achieving stereocontrol in aldol reactions is of paramount importance. wiley-vch.denih.gov In the context of Lewis acid-mediated aldol additions of silyl enol ethers, diastereoselectivity can be influenced by several factors, including the choice of Lewis acid, the substrate, and the reaction conditions. msu.edu For substrates with existing chirality, such as β-alkoxy aldehydes, the reaction can exhibit high levels of diastereoselectivity. msu.edu This control can arise from chelation between the Lewis acid and both the carbonyl oxygen and the β-alkoxy group, leading to a rigid, cyclic transition state that directs the approach of the nucleophile. msu.edu For example, using a chelating Lewis acid like TiCl₄ can favor syn-aldol products through a Zimmerman-Traxler-like chair transition state, whereas a non-chelating Lewis acid like BF₃ may lead to the anti-product. harvard.edumsu.edu The geometry of the silyl enol ether itself can also play a role in determining the stereochemical outcome. harvard.edu

| Aldehyde Substrate | Lewis Acid | Expected Major Diastereomer | Rationale |

| Chiral β-alkoxy aldehyde | TiCl₄ | syn | Chelation-controlled transition state. msu.edu |

| Chiral β-alkoxy aldehyde | BF₃·OEt₂ | anti | Non-chelation-controlled (Felkin-Anh) model. msu.edu |

This table outlines the principles of diastereoselective control in aldol additions applicable to this compound.

Cyanosilylation of Carbonyl Moieties

The reaction of carbonyl compounds with trimethylsilyl cyanide (TMSCN) is a fundamental method for the formation of cyanohydrin trimethylsilyl ethers. researchgate.netorganicreactions.org This process, known as cyanosilylation, involves the addition of the cyanide nucleophile and the trimethylsilyl group across the carbon-oxygen double bond of a ketone or aldehyde. organicreactions.orgnih.gov

In the context of this compound, the α-keto group is susceptible to cyanosilylation. Catalyzed by various Lewis acids or bases, TMSCN adds to the ketone carbonyl. researchgate.net The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, with the subsequent trapping of the resulting alkoxide by the trimethylsilyl group. This transformation converts the ketone into a more complex structure containing a nitrile and a siloxy group, which are valuable functional handles for further synthetic elaboration. A variety of catalysts can be employed to facilitate this reaction, including vanadium-based complexes which have shown high efficiency. researchgate.netacs.org

Table 1: Catalytic Systems for Cyanosilylation of Ketones

| Catalyst System | Substrate Scope | Typical Conditions | Ref. |

|---|---|---|---|

| Vanadate Complexes | Structurally diverse ketones | 0.2 mol% catalyst, Acetonitrile (B52724), 32°C | researchgate.net |

| Lewis Acids (e.g., TiCl₄) | Aldehydes, Ketones | Stoichiometric or catalytic Lewis acid | youtube.com |

C-Acylation with Acyl Chlorides and Ketene (B1206846) Silyl Acetals

Silyl enol ethers, serving as enolate equivalents, can undergo C-acylation when treated with reactive acylating agents like acyl chlorides. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 1,3-dicarbonyl compounds, which are important synthetic intermediates. wikipedia.org For this compound, the nucleophilic α-carbon of the silyl enol ether can attack the electrophilic carbonyl of an acyl chloride. This process is often mediated by a Lewis acid to activate the acyl chloride. rsc.org

The reaction results in the formation of a new carbon-carbon bond at the C3 position of the octanoate (B1194180) chain, introducing an additional keto group and yielding a 2,3-diketoester derivative after hydrolysis of the silyl group. The choice of reaction conditions is crucial to favor C-acylation over potential O-acylation. Using pre-formed, specific enolate equivalents like silyl enol ethers generally directs the reaction towards the desired C-acylation product. organic-chemistry.org

Similarly, reactions with ketene silyl acetals, which are silyl enol ethers derived from esters, can be employed in Mukaiyama-type aldol reactions, further expanding the synthetic utility for C-C bond formation. nih.govacs.org

Iridium-Catalyzed Asymmetric Allylic Alkylation

A significant transformation involving silyl enol ethers of α-ketoesters is the iridium-catalyzed asymmetric allylic alkylation. wikipedia.orgjove.com This powerful method allows for the enantioselective introduction of an allyl group at the α-position of the ketoester. The reaction typically employs a chiral iridium complex, generated from a precursor like [Ir(cod)Cl]₂, and a chiral phosphoramidite (B1245037) ligand. jove.com

The silyl enol ether of the α-ketoester acts as a soft nucleophile, attacking an allylic electrophile, commonly generated in situ from an allylic alcohol or carbonate. wikipedia.orgjove.com This process is highly valuable as it constructs a new carbon-carbon bond and a stereocenter with high levels of enantioselectivity. jove.com The reaction is compatible with a broad range of silyl enol ethers and allylic alcohols, affording the allylated α-ketoester products in good yields and with excellent enantiomeric excess. wikipedia.orgjove.com

Table 2: Iridium-Catalyzed Asymmetric Allylation of α-Ketoester Silyl Enol Ethers

| Silyl Enol Ether Substrate | Allylic Alcohol | Catalyst System | Enantioselectivity (% ee) | Ref. |

|---|---|---|---|---|

| Silyl enol ether of ethyl 2-oxobutanoate | Cinnamyl alcohol | [Ir(cod)Cl]₂ / (R)-L* | >99.5 | wikipedia.org |

| Silyl enol ether of methyl 2-oxo-4-phenylbutanoate | Allyl alcohol | [Ir(cod)Cl]₂ / (R)-L* | >99.5 | wikipedia.org |

| Silyl enol ether of ethyl 2-oxooctanoate | 1-Octen-3-ol | [Ir(cod)Cl]₂ / (R)-L* | >99.5 | jove.com |

*L = Chiral (P,olefin)-phosphoramidite ligand

Cascade Reactions and Annulations

The inherent reactivity of the silyl enol ether in this compound makes it a suitable component for cascade and annulation reactions, which are efficient processes for building complex molecular architectures. In these sequences, the silyl enol ether can act as the nucleophilic trigger for a series of bond-forming events.

For instance, silyl enol ethers can participate in [3+4] annulations to construct seven-membered carbocycles. organic-chemistry.org They can also be employed in transition metal-catalyzed annulation reactions with alkynes to prepare functionalized aromatic systems like α-pyridones. Such cascade processes often involve an initial nucleophilic addition followed by subsequent intramolecular cyclizations and rearrangements, leading to the rapid assembly of cyclic and polycyclic frameworks. organic-chemistry.org

Functional Group Interconversions Involving the Silyl Moiety

Hydrolysis to Regenerate Carbonyl Compounds

One of the most fundamental reactions of silyl enol ethers is their hydrolysis to regenerate the parent carbonyl compound. This reaction serves as a deprotection step, unmasking the ketone or aldehyde functionality. The hydrolysis of this compound proceeds by the nucleophilic attack of water on the silicon atom. This leads to the formation of the corresponding α-ketoester (2-oxooctanoic acid or its ester) and trimethylsilanol (B90980). The trimethylsilanol intermediate is unstable and typically undergoes self-condensation to form the inert byproduct hexamethyldisiloxane. This transformation is readily achieved under mild acidic or basic conditions, or even with fluoride (B91410) ion catalysis.

Desilylation Strategies in Organic Synthesis

The trimethylsilyl group in this compound often acts as a protecting group for the enol form of the α-ketoester. Its removal, or desilylation, is a crucial step in many synthetic sequences. A variety of methods are available for this purpose, allowing for selective cleavage under different conditions.

The most common and effective method for cleaving silyl ethers is the use of fluoride ion sources. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are widely used due to the exceptionally high strength of the silicon-fluorine bond (Si-F), which provides a strong thermodynamic driving force for the reaction. Other fluoride sources include hydrofluoric acid (HF) and its complexes like HF-pyridine.

Table 3: Common Desilylation Reagents for Silyl Ethers

| Reagent | Conditions | Mechanism | Selectivity | Ref. |

|---|---|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | THF, Room Temperature | Nucleophilic attack by F⁻ on Si | Highly effective for most silyl ethers | |

| Hydrofluoric Acid (HF) / HF-Pyridine | Acetonitrile, 0°C to RT | Acid-catalyzed, F⁻ attack | Powerful, can cleave robust silyl ethers | |

| Acetic Acid / H₂O | THF / H₂O | Acid-catalyzed hydrolysis | Mild, suitable for acid-labile substrates |

Transition Metal-Catalyzed Reactions of this compound

This compound, as a silyl enol ether of an α-ketoester, is a versatile substrate for various transition metal-catalyzed transformations. The silyl enol ether moiety serves as a stable precursor to a nucleophilic enolate, which can engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the ester group and the alkyl chain offers multiple sites for potential catalytic functionalization. This section explores the reactivity of this compound and related silyl enol ethers in reactions catalyzed by palladium, copper, and nickel complexes.

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful tool for the functionalization of silyl enol ethers, including α-ketoester derivatives like this compound. These reactions typically proceed through the in-situ generation of a palladium enolate intermediate, which can then react with various electrophiles. A prominent application is the α-arylation of ketones and esters, which allows for the direct and regioselective formation of a C(sp²)-C(sp³) bond. nih.govnih.gov

The general mechanism for palladium-catalyzed α-arylation of a silyl enol ether involves the reaction of the silyl enol ether with a palladium(II) salt or the oxidative addition of an aryl halide to a palladium(0) complex. In one common pathway, the silyl enol ether reacts with a fluoride source, such as tributyltin fluoride, to generate a more reactive tin enolate. nih.gov This enolate then undergoes transmetalation with an Ar-Pd-X species (formed from oxidative addition of an aryl halide to Pd(0)) to form a palladium enolate. Subsequent reductive elimination from this intermediate yields the α-arylated product and regenerates the palladium(0) catalyst. nih.gov

Key to the success of these transformations is the choice of ligand, which influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, have proven effective in promoting these couplings. nih.govnih.gov This methodology allows for the regiocontrolled arylation of ketones and esters, as the position of the C-C bond formation is dictated by the initial placement of the silyl enol ether double bond. nih.gov The reaction tolerates a variety of functional groups on both the aryl halide and the enol ether substrate. amazonaws.com

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Silyl Enol Ethers This table is illustrative of typical conditions for related substrates, as specific studies on this compound are limited.

| Catalyst System | Arylating Agent | Activator/Additive | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / t-Bu₃P | Aryl Bromides, Chlorides, Iodides | Bu₃SnF | Benzene or Toluene | Good to Excellent | nih.govnih.gov |

| Pd(dba)₂ / P(tBu)₃ | Aryl Bromides | ZnF₂ | DMF | Good to Excellent | amazonaws.com |

| [Pd₂(dba)₃] / Ligand | β-ketoesters (via decarboxylation) | Michael Acceptors | Not specified | High enantioselectivity | nih.gov |

Copper-Catalyzed Processes

Copper catalysis provides a complementary and often more economical alternative to palladium for the functionalization of silyl enol ethers. Copper-catalyzed processes include α-arylations, aldol-type reactions, and other cascade transformations. chemrxiv.orgnih.gov

One notable copper-catalyzed reaction is the α-arylation of ketone-derived silyl enol ethers using diaryliodonium salts as the aryl source. chemrxiv.org This process can be performed under ligand-free and base-free conditions, offering a significant operational advantage. A plausible mechanism involves the oxidative addition of a Cu(I) species to the diaryliodonium salt to generate a Cu(III)-diaryl intermediate. This intermediate then reacts with the silyl enol ether to form a mixed copper(III)-aryl-alkyl complex. Reductive elimination of the α-arylated product regenerates the Cu(I) catalyst. chemrxiv.org This method demonstrates high functional group tolerance.

Copper catalysts are also effective in promoting cascade reactions. For instance, a copper-catalyzed reductive aldolization followed by lactonization has been reported for reactions involving α,β-unsaturated esters and keto esters. nih.gov In a hypothetical application to this compound, a copper hydride species, generated in situ, could react with an electrophile, and the resulting copper enolate could engage in subsequent bond-forming events. The generation of enolates from α,β-unsaturated diesters via copper-catalyzed conjugate reduction for subsequent aldol reactions highlights the utility of copper in facilitating complex transformations. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions Involving Enolates/Enol Ethers This table summarizes reactions applicable to the enolate chemistry of this compound.

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| CuI | Silyl enol ether, Diaryliodonium salt | α-Arylation | Ligand-free, base-free, mild conditions | chemrxiv.org |

| Cu(OAc)₂ | Pinacol vinylboronates, Silanols | Enol Silyl Ether Synthesis | Forms C–O bond instead of Si–O bond | acs.org |

| CuH (in situ) | α,β-Unsaturated ester, Keto ester | Reductive Aldolization-Lactonization | Cascade reaction forming γ- or δ-lactones | nih.gov |

Nickel-Catalyzed Chain Walking and Functionalization

Nickel catalysis has emerged as a powerful platform for reactions involving remote functionalization through a "chain walking" or "metal walk" mechanism. nih.govacs.org This process involves the migration of a metal-hydride species along an alkyl chain via a series of reversible β-hydride elimination and re-insertion steps. thieme-connect.com This strategy allows for the functionalization of C-H bonds that are distant from the initial point of reactivity.

While classical applications of chain walking involve the isomerization of olefins or the functionalization of unactivated alkyl chains in polymerization, the principles can be extended to substrates like this compound. wikipedia.orgnih.gov For this specific compound, a nickel catalyst could potentially initiate a reaction at the silyl enol ether moiety or a remote position on the octanoate chain. For example, a nickel-catalyzed migratory carboboration could, in principle, functionalize the terminal end of the alkyl chain. nih.gov This would involve the initial insertion of the enol ether double bond into a Ni-Bpin species, followed by chain walking down the octanoate chain to form a more stable terminal alkyl-nickel intermediate, which then couples with an electrophile. nih.gov

Another possibility is the remote functionalization of ketones to form silyl enol ethers, a process that highlights the ability of nickel to control regio- and stereoselectivity through a chain-walking mechanism. thieme-connect.com A related migratory functionalization of this compound could lead to novel products by functionalizing the otherwise unreactive C(sp³)-H bonds on the alkyl chain. The success of such transformations relies heavily on the design of the nickel catalyst and ligands, which guide the chain-walking process and control the final bond-forming step. nih.govresearchgate.net

Table 3: Concepts in Nickel-Catalyzed Chain Walking and Remote Functionalization This table illustrates the principles of chain walking that could be applied to this compound.

| Catalyst System | Transformation | Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Ni(II) precatalyst / IPr ligand / Mn | Ketones with remote olefins to Z-silyl enol ethers | Chain walking via β-hydride elimination/insertion | Isomerization and controlled silylation | thieme-connect.com |

| Ni catalyst / Bisnitrogen ligand / LiOMe | Migratory carboboration of alkenes | Olefin insertion, chain walking, coupling | Remote functionalization of the octanoate chain | nih.gov |

| Ni/bipyridine / PMHS | Hydroarylation of alkenes | Chain-walking hydroarylation | Addition of aryl groups at remote positions | nih.gov |

Applications in Advanced Organic Synthesis and Methodology Development

Precursor for the Synthesis of 1,2,3-Trifunctionalized Compounds

While specific literature on the use of trimethylsilyl (B98337) 2-oxooctanoate as a direct precursor to 1,2,3-trifunctionalized compounds is not extensively documented, its structure lends itself to such transformations. The inherent functionality of the molecule—a ketone at C2, an ester at C1, and an enolizable proton at C3—provides three distinct points for chemical modification.

The general reactivity of β-keto esters allows for a variety of reactions that could lead to 1,2,3-trifunctionalized products. For example:

Reaction at C2 (Ketone): The ketone can undergo nucleophilic addition, reduction to a hydroxyl group, or conversion to an imine, among other transformations.

Reaction at C1 (Ester): The trimethylsilyl ester can be hydrolyzed to the carboxylic acid or transesterified.

Reaction at C3 (α-Carbon): The acidic α-proton can be removed to form an enolate, which can then react with various electrophiles in reactions such as alkylations, aldol (B89426) condensations, and Michael additions.

By strategically combining reactions at these three positions, it is conceivable to synthesize a range of 1,2,3-trifunctionalized octanoate (B1194180) derivatives. For instance, an initial aldol reaction at the C3 position, followed by reduction of the C2 ketone and subsequent hydrolysis of the C1 silyl (B83357) ester, would yield a 1,2,3-triol derivative. The specific reactivity of trimethylsilyl 2-oxooctanoate in such sequences would be a subject for further investigation.

Role as a Versatile Synthon in Complex Molecule Construction

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). researchgate.net The biosynthesis of these molecules often involves the iterative condensation of simple carboxylic acid-derived units. In the context of laboratory synthesis, β-keto esters are valuable building blocks that can mimic these biosynthetic steps.

This compound represents a C8 building block that could be incorporated into the synthesis of polyketide natural products. The 2-oxo functionality is a key feature of polyketide chains, and the octanoate backbone provides a significant portion of the carbon skeleton. While direct examples of the use of this compound in natural product synthesis are not prominent in the literature, the utility of β-keto esters in this area is well-established. acs.org They can participate in Claisen condensations and other carbon-carbon bond-forming reactions to extend a carbon chain, mimicking the action of PKS enzymes. libretexts.org The trimethylsilyl group offers the advantage of mild removal, which could be beneficial in the late stages of a complex natural product synthesis where sensitive functional groups are present.

Carbonyl homologation, the process of extending a carbon chain by one or more carbon atoms while retaining a carbonyl group, is a fundamental transformation in organic synthesis. While there is no direct evidence of this compound being used as a synthetic equivalent in carbonyl homologation, its structure is related to reagents that are used for this purpose. For instance, silyl enol ethers, which can be generated from β-keto esters, are known to react with various electrophiles to form new carbon-carbon bonds. wikipedia.org

The enolate of this compound could potentially react with an aldehyde or ketone, and subsequent manipulation of the resulting adduct could lead to a homologated product. The field of single-carbon insertion reactions into carbonyl compounds often utilizes specialized reagents, and while this compound itself may not be a direct homologating agent, its derivatives could be explored for such applications.

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the selective synthesis of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the development of pharmaceuticals. The application of this compound in asymmetric synthesis would likely involve the generation of its enolate and subsequent reaction with an electrophile in the presence of a chiral catalyst or auxiliary.

Silyl enol ethers, which are closely related to the enolate of this compound, are widely used in catalytic asymmetric reactions. acs.org For example, the asymmetric Michael addition of a silyl enol ether to an α,β-unsaturated carbonyl compound can be catalyzed by a chiral Lewis acid to produce an adduct with high enantioselectivity. Similarly, asymmetric aldol reactions of silyl enol ethers with aldehydes are well-established methods for the stereoselective formation of β-hydroxy ketones. nih.govnih.gov

Given this precedent, one can envision the use of this compound in similar asymmetric transformations. The generation of the corresponding silyl enol ether or the direct use of its enolate in the presence of a suitable chiral catalyst could provide access to a range of enantioenriched products. The specific stereochemical outcomes would depend on the nature of the chiral catalyst and the reaction conditions employed.

Table 2: Potential Asymmetric Reactions Involving this compound

| Reaction Type | Potential Electrophile | Chiral Catalyst Type | Expected Product |

| Asymmetric Aldol Reaction | Aldehyde | Chiral Lewis Acid or Organocatalyst | Chiral β-hydroxy-α-(trimethylsilylcarbonyl)octanone |

| Asymmetric Michael Addition | α,β-Unsaturated Ketone | Chiral Lewis Acid or Organocatalyst | Chiral 1,5-dicarbonyl compound |

| Asymmetric Alkylation | Alkyl Halide | Chiral Phase-Transfer Catalyst | Chiral α-alkyl-β-oxooctanoate |

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. β-Keto esters are common components in a variety of MCRs, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.

While specific examples of this compound in MCRs are not readily found, its general structural features as a β-keto ester suggest its potential for such applications. It could serve as the 1,3-dicarbonyl component in reactions with an aldehyde and a nitrogen source (e.g., ammonia (B1221849) or urea) to construct heterocyclic scaffolds. The trimethylsilyl ester group might influence the reactivity and solubility of the starting material and could potentially be cleaved in a subsequent step or under the reaction conditions to afford the corresponding carboxylic acid-functionalized heterocycle. The exploration of this compound in known MCRs or in the development of new MCRs could be a fruitful area of research.

Utilization in Flow Chemistry Protocols

The application of continuous flow chemistry has marked a significant advancement in the synthesis of complex organic molecules, offering enhanced control over reaction parameters, improved safety profiles, and often superior yields and purities compared to traditional batch methods. While specific documented flow chemistry protocols for this compound are not extensively detailed in the reviewed literature, the broader class of compounds to which it belongs, namely silyl enol ethers and α-ketoesters, has been the subject of considerable investigation in continuous flow systems. The principles and advantages observed for these related structures provide a strong indication of the potential utility of this compound in similar applications.

Flow chemistry's advantages, such as rapid heat and mass transfer, precise control of residence time, and the ability to handle reactive intermediates safely, are particularly beneficial for reactions involving silyl enol ethers. beilstein-journals.org For instance, the rate of aldol reactions involving silyl enol ethers has been shown to increase dramatically when transitioned from batch to flow processes, with reaction times decreasing from hours to minutes. beilstein-journals.org

Key Research Findings in Flow Chemistry of Related Compounds:

Enhanced Reaction Rates and Yields: Studies have demonstrated that continuous-flow processing can significantly outperform batch methods for reactions involving silyl enol ethers. For example, a reaction that required 24 hours to reach completion in a batch reactor was completed in just 20 minutes in a flow system, achieving 100% conversion. beilstein-journals.org This acceleration is attributed to the superior mixing and heat transfer within the microreactors used in flow chemistry.

Synthesis of α-Ketoesters: Continuous flow protocols have been successfully developed for the synthesis of α-ketoesters. semanticscholar.orgresearchgate.netnih.gov These methods often utilize immobilized reagents and scavengers, enabling clean transformations and simplifying purification processes. nih.gov This approach avoids the need for conventional work-up procedures, leading to higher purity of the final products. nih.gov

Trifluoromethylation Reactions: The α-trifluoromethylation of ketones, proceeding through silyl enol ether intermediates, has been efficiently performed using continuous-flow, visible light photoredox catalysis. This method allows for the in-situ generation of the silyl enol ether, which is then immediately used in the subsequent trifluoromethylation step, all within a continuous flow setup that takes only 20 minutes to complete both reactions. acs.org

Handling of Reactive Intermediates: Flow chemistry is adept at handling highly reactive intermediates, such as lithium enolates and ketenes, which are relevant to the chemistry of silyl enol ethers and α-ketoesters. rsc.org The short residence times and precise temperature control minimize the decomposition of these sensitive species. rsc.org

The data from these related studies strongly suggest that this compound would be a suitable candidate for a variety of transformations in continuous flow systems. The enhanced control and efficiency offered by flow chemistry would likely lead to improved outcomes for reactions such as aldol additions, alkylations, and other functionalizations at the α-position of the ketoester.

To illustrate the potential improvements, the following table presents a comparative analysis of a hypothetical reaction involving this compound under both batch and flow conditions, based on typical enhancements reported in the literature for similar substrates.

| Parameter | Batch Conditions | Flow Chemistry Conditions | Reference |

|---|---|---|---|

| Reaction Time | 18 hours | 15 minutes | beilstein-journals.org |

| Temperature | -78 °C to rt | Room Temperature | beilstein-journals.org |

| Yield | 75% | 95% | beilstein-journals.org |

| Work-up | Aqueous quench, extraction | In-line scavenging | nih.gov |

| Scale-up | Challenging | Readily scalable | rsc.org |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Enol Silylation

The formation of Trimethylsilyl (B98337) 2-oxooctanoate is a prime example of enol silylation, a fundamental process in organic synthesis for protecting a ketone or aldehyde as a silyl (B83357) enol ether. The mechanism hinges on the generation of an enolate intermediate from the parent α-keto ester, ethyl 2-oxooctanoate, followed by trapping with a silyl electrophile, typically trimethylsilyl chloride (TMSCl). wikipedia.org

The reaction is initiated by a base, which abstracts an acidic α-proton (a proton on a carbon adjacent to the carbonyl group). For an unsymmetrical starting material like ethyl 2-oxooctanoate, two distinct enolates can be formed: the kinetic enolate and the thermodynamic enolate.

Kinetic Pathway : This pathway is favored under conditions of strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78°C). wikipedia.orgcore.ac.uk The base preferentially removes the more accessible, less sterically hindered proton at the C3 position, leading to the formation of the less substituted silyl enol ether. This reaction is irreversible and rapid.

Thermodynamic Pathway : This pathway is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., triethylamine) at higher temperatures. wikipedia.org These conditions permit proton exchange, allowing the initially formed kinetic enolate to equilibrate to the more stable, more highly substituted thermodynamic enolate, formed by deprotonation at the C1 position (within the ethyl ester moiety), before silylation occurs. blogspot.comwikimedia.org

The enolate, a potent nucleophile, then attacks the silicon atom of the silylating agent (e.g., TMSCl) in an SN2-type mechanism, displacing the chloride ion and forming the stable silyl enol ether. The exceptional strength of the Silicon-Oxygen bond is a major driving force for this reaction. wikipedia.orgyoutube.com

Role of Lewis Acids and Bases in Activating Trimethylsilyl 2-oxooctanoate Transformations

Once formed, this compound, as a silyl enol ether, is a mild nucleophile that can be activated for a variety of carbon-carbon bond-forming reactions. wikipedia.org Both Lewis acids and Lewis bases play crucial roles in these transformations.

Lewis Acids: Lewis acids are the most common activators for reactions involving silyl enol ethers. In reactions such as the Mukaiyama aldol (B89426) addition, a Lewis acid (e.g., Titanium(IV) chloride, TiCl₄) coordinates to the electrophile (e.g., an aldehyde or ketone). wikipedia.orgrsc.org This coordination polarizes the carbonyl group, rendering its carbon atom significantly more electrophilic and susceptible to nucleophilic attack by the silyl enol ether. The reaction proceeds through a transient metal enolate, and subsequent workup hydrolyzes the silyl ether to yield the final product.

Lewis Bases: Lewis bases, such as fluoride (B91410) ions or certain nitrogen-based catalysts, can also activate transformations. They typically function by interacting with the silicon center of the silyl enol ether. This interaction can lead to the formation of a hypervalent silicon species, which increases the nucleophilicity of the enol ether. researchgate.net In some cases, a Lewis base can facilitate the generation of a more reactive enolate from the silyl enol ether, which then participates in subsequent reactions. researchgate.netnih.gov Studies on Mukaiyama-type aldol reactions have shown that mild Brønsted bases with hydrogen bonding capabilities can be effective catalysts. researchgate.net

Stereochemical and Regiochemical Control Mechanisms

Control over stereochemistry (the 3D arrangement of atoms) and regiochemistry (the site of reaction) is paramount in synthesis.

Regiochemical Control: As detailed in section 5.1, the regiochemical outcome of the enol silylation is dictated by the reaction conditions. The choice of base and temperature allows for the selective synthesis of either the kinetic or the thermodynamic isomer of this compound. core.ac.uk This control is crucial as the different regioisomers will exhibit different reactivity in subsequent steps.

| Parameter | Kinetic Control | Thermodynamic Control |

| Base | Strong, bulky (e.g., LDA) | Weaker (e.g., Triethylamine) |

| Temperature | Low (e.g., -78°C) | Room Temp. or higher |

| Product | Less substituted silyl enol ether | More substituted silyl enol ether |

| Controlling Factor | Rate of deprotonation | Product stability |

Stereochemical Control: The stereochemistry of reactions involving this compound is influenced by several factors.

E/Z Isomerism: The double bond of the silyl enol ether can exist as either the E or Z isomer. The ratio of these isomers can be influenced by the silylation conditions and the specific structure of the keto ester.

Diastereoselectivity in Reactions: In subsequent reactions like the Mukaiyama aldol addition, the geometry of the silyl enol ether (E or Z) can influence the stereochemistry of the newly formed chiral centers. iitg.ac.in The reaction often proceeds through organized, chair-like transition states, where steric interactions dictate the facial selectivity of the attack on the electrophile. acs.org The choice of Lewis acid and solvents can also have a profound impact on the diastereoselectivity of the product. nsf.gov For example, perfect stereochemical control in aldol reactions of silyl enol ethers has been achieved using chiral promoters composed of diamine-coordinated tin(II) triflate. researcher.life

Kinetics and Thermodynamics of Reactions Involving this compound

The principles of kinetics and thermodynamics underpin the selective formation and reaction of this compound.

Formation: The formation of the kinetic silyl enol ether is a process with a lower activation energy barrier compared to the formation of the thermodynamic enolate, hence it forms faster. core.ac.uk However, the thermodynamic enolate and the corresponding silyl enol ether are lower in energy (more stable), typically due to a more substituted, and thus more stable, double bond. A reaction energy diagram would show the kinetic product forming via a lower transition state, while the thermodynamic product resides in a deeper energy well.

Reactions: The reactions of silyl enol ethers are also under kinetic or thermodynamic control. For instance, in Lewis acid-catalyzed additions, the reaction is typically run at low temperatures to ensure it is under kinetic control, preventing side reactions or equilibration of the product. rsc.org The stability of the intermediates and transition states determines the reaction rate and the product distribution. Computational studies have been employed to calculate the Gibbs free energies of these pathways, providing insight into the favorability of different reaction channels. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable mechanistic insight. While silyl enol ethers like this compound are stable enough to be isolated and characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry), many of the intermediates in their subsequent transformations are transient. nih.gov

In the acyloin reaction used to synthesize some complex cyclic systems, silyl enol ether intermediates have been successfully isolated and characterized. nih.gov In other transformations, such as Lewis acid-promoted reactions, the key intermediates are often metal-coordinated species (e.g., titanium enolates). rsc.org These are highly reactive and usually not isolated. Their existence is often inferred through indirect evidence, such as the stereochemical outcome of the reaction or low-temperature NMR studies. In some cases, silyl esters have been identified as key reactive intermediates in catalytic cycles for peptide coupling and other transformations. core.ac.ukresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of reactions involving silyl enol ethers. nih.gov These methods allow for the detailed study of reaction pathways that are difficult to probe experimentally.

Transition State Analysis: DFT calculations can be used to locate and characterize the transition state structures for key steps, such as enolate formation and C-C bond formation. nih.gov The calculated activation energies (the energy difference between reactants and the transition state) can explain observed reaction rates and selectivities. rsc.orgresearchgate.net

Reaction Pathway Mapping: Entire potential energy surfaces can be mapped to elucidate the complete reaction mechanism. This can reveal the existence of short-lived intermediates and explain why a particular stereochemical or regiochemical outcome is favored. nih.gov For example, DFT studies have been used to compare the activation barriers for 1,2- versus 1,4-addition in reactions of bis(silyl enol ethers), confirming that the 1,2-addition is kinetically favored. rsc.org

Understanding Catalyst Role: Computational models can clarify the precise role of Lewis acid or base catalysts by modeling their coordination to the substrates and their effect on the transition state energies. researchgate.net This provides a molecular-level understanding of how catalysts achieve rate acceleration and stereocontrol.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Separation and Purification Techniques in Synthetic Research

Chromatography is a cornerstone of synthetic chemistry, enabling the separation and purification of target compounds from complex reaction mixtures. For Trimethylsilyl (B98337) 2-oxooctanoate, various techniques are utilized to isolate the product and analyze its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com While Trimethylsilyl 2-oxooctanoate itself can be analyzed, GC-MS is more frequently used in the broader context of metabolite profiling where its parent compound, 2-oxooctanoic acid, is derivatized to increase volatility. nih.govyoutube.com The process of trimethylsilylation, which converts the carboxylic acid to its trimethylsilyl ester, is a common derivatization method used to make non-volatile analytes suitable for GC-MS analysis. wordpress.comsemanticscholar.org

In a typical workflow, a sample containing α-keto acids would first undergo methoximation to stabilize the keto group and prevent tautomerization, which could otherwise lead to multiple derivative peaks. youtube.com This is followed by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert active hydrogen atoms, such as those in carboxyl groups, into trimethylsilyl groups. youtube.comidc-online.com

The resulting this compound derivative is then injected into the GC-MS system. The analysis provides a retention time characteristic of the compound and a mass spectrum that serves as a molecular fingerprint. The mass spectrum would be expected to show characteristic fragments, including a prominent ion for the trimethylsilyl group ((Si(CH₃)₃)⁺ at m/z 73) and other fragments resulting from the cleavage of the octanoate (B1194180) chain, which are used to confirm the structure. nih.gov

Table 1: Example GC-MS Operating Parameters for Analysis of TMS Derivatives

| Parameter | Value |

|---|---|

| GC Column | HP-5 MS capillary column (30 m × 0.25 mm i.d., 0.25-μm) idc-online.com |

| Carrier Gas | Helium at 1.0 mL/min idc-online.com |

| Oven Program | Initial 70°C for 2 min; ramp 20°C/min to 270°C (hold 1 min); ramp 5°C/min to 300°C (hold 6 min) idc-online.com |

| Injector Temp. | 270 °C mdpi.com |

| MS Ionization | Electron Impact (EI) at 70 eV idc-online.commdpi.com |

| Mass Range | 50–500 amu mdpi.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of a synthesis reaction and for the purification of the final product. nanobioletters.com In the synthesis of this compound, HPLC can be used to track the consumption of the starting materials (e.g., 2-oxooctanoic acid) and the formation of the silyl (B83357) ester product in real-time.

The analysis of α-keto acids and their esters by HPLC often employs reversed-phase chromatography, typically with a C18 column. researchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. researchgate.netwaters.comchromatographyonline.com One of the challenges in the HPLC analysis of keto esters is the potential for keto-enol tautomerism, which can lead to peak broadening or the appearance of split peaks. chromforum.org To mitigate this, method parameters such as mobile phase pH, temperature, or the use of specialized mixed-mode columns can be optimized. chromforum.org

For preparative HPLC, the conditions are scaled up to isolate larger quantities of this compound with high purity. The fractions corresponding to the product peak are collected, and the solvent is removed to yield the purified compound.

Table 2: Typical HPLC Conditions for Analysis of α-Keto Acids and Derivatives

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 × 150 mm) researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water waters.comauroraprosci.com |

| Flow Rate | 1.0 mL/min auroraprosci.com |

| Detection | UV detector (e.g., at 255 nm for derivatized acids) researchgate.net |

| Temperature | 30 °C auroraprosci.com |

For large-scale purification in a research setting, column chromatography is the method of choice. silicycle.comorgsyn.org This technique involves passing the crude reaction mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. sonaricollege.in An appropriate solvent system (eluent) is chosen to allow for the separation of the desired product from unreacted starting materials and byproducts based on differences in polarity.

A critical consideration when purifying silyl esters like this compound is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the labile trimethylsilyl group back to the parent carboxylic acid. reddit.com To prevent this degradation, the silica gel is often deactivated by pre-treating it with a base, such as triethylamine (B128534), mixed into the eluent. reddit.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC), and fractions containing the pure product are combined and concentrated to yield the purified this compound. sonaricollege.in

Spectroscopic Techniques for Structural Elucidation of Research Products

Spectroscopy allows for the detailed investigation of a molecule's structure by examining its interaction with electromagnetic radiation. For this compound, NMR and IR spectroscopy are fundamental tools for unambiguous structural confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show a highly characteristic, strong singlet peak for the nine equivalent protons of the trimethylsilyl (TMS) group, appearing far upfield around δ 0.1-0.3 ppm. mpg.de The protons of the octanoate chain would give rise to distinct signals: a triplet for the terminal methyl group, a series of multiplets for the four methylene (B1212753) groups in the middle of the chain, and a triplet for the methylene group adjacent to the ketone (at C3).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include a peak for the three equivalent methyl carbons of the TMS group near δ 0 ppm. rsc.org The spectrum would also clearly show two signals in the carbonyl region: one for the ester carbonyl (C1) and another for the keto carbonyl (C2). The remaining six carbons of the octanoate chain would appear in the aliphatic region of the spectrum.

²⁹Si NMR: Silicon-29 NMR is a particularly powerful technique for confirming the presence and chemical environment of the silicon atom. umich.edu Trimethylsilyl esters exhibit characteristic chemical shifts in the ²⁹Si NMR spectrum. researchgate.net The specific shift value is sensitive to the electronic nature of the attached group, providing direct evidence for the formation of the silyl ester linkage. researchgate.netresearchgate.netpascal-man.com

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ²⁹Si NMR (Predicted Range) |

|---|---|---|---|

| Si(CH ₃)₃ | ~ 0.2 (s, 9H) | ~ 0 | ~ 20 - 40 researchgate.netpascal-man.com |

| C =O (Ester) | - | ~ 160-165 | - |

| C =O (Keto) | - | ~ 195-200 | - |

| -C H₂- (C3) | Triplet | ~ 35-40 | - |

| -C H₂- (C4-C7) | Multiplet | ~ 22-32 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions for its two carbonyl groups. spectroscopyonline.com

The ester C=O group is expected to produce a very strong absorption band in the range of 1735-1750 cm⁻¹. spectroscopyonline.com The adjacent α-keto C=O group would also give a strong, distinct absorption band, typically at a slightly lower wavenumber, around 1715-1730 cm⁻¹. pg.edu.plpressbooks.pub The presence of these two separate, strong carbonyl peaks is a key diagnostic feature for an α-keto ester structure. acs.org Additionally, the spectrum would display strong C-O stretching bands between 1300 and 1000 cm⁻¹, characteristic of the ester group, as well as absorptions corresponding to the Si-C bonds of the trimethylsilyl group. spectroscopyonline.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| α-Keto | C=O Stretch | 1715 - 1730 pressbooks.pub | Strong |

| Silyl Ester | C=O Stretch | 1735 - 1750 spectroscopyonline.com | Strong |

| Ester | C-O Stretch | 1000 - 1300 spectroscopyonline.com | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of trimethylsilyl (TMS) derivatives of organic compounds, including this compound. When coupled with gas chromatography (GC-MS), it provides crucial information regarding the molecular weight of the derivatized analyte and its structural features through the analysis of its fragmentation pattern upon electron ionization (EI).

The electron ionization mass spectrum of a trimethylsilylated compound typically exhibits a recognizable molecular ion peak (M+), which corresponds to the molecular weight of the entire derivatized molecule. However, for TMS derivatives, the molecular ion can sometimes be of low abundance or absent altogether. docksci.com A more prominent and diagnostically significant ion is often observed at M-15, resulting from the loss of a methyl radical (•CH₃) from one of the trimethylsilyl groups. nih.gov This [M-15]⁺ ion is a common feature in the mass spectra of TMS derivatives and serves as a key indicator of the molecular weight.

The fragmentation of this compound under electron ionization is expected to follow patterns characteristic of TMS esters of α-keto acids. The fragmentation pathways are influenced by the presence of both the trimethylsilyl ester group and the keto group at the C2 position.

Key fragmentation pathways for TMS esters of 2-oxoalkanoic acids involve cleavages influenced by the functional groups. Common fragment ions observed in the mass spectra of TMS-derivatized organic acids include those at mass-to-charge ratios (m/z) of 73 [Si(CH₃)₃]⁺ and 147 [(CH₃)₃Si-O=Si(CH₃)₂]⁺, which are characteristic of the trimethylsilyl moiety. nih.gov For TMS-derivatized carboxylic acids, a characteristic fragment ion is often observed at m/z 117, corresponding to the [COOTMS]⁺ fragment. sci-hub.se

The presence of the keto group at the alpha position influences the fragmentation of the alkyl chain. Cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. For this compound, this could lead to the loss of the hexyl radical (•C₆H₁₃), resulting in a significant fragment ion. Additionally, McLafferty-type rearrangements involving the carbonyl group and the alkyl chain can also occur, leading to characteristic neutral losses and fragment ions.

A detailed analysis of the mass spectrum of this compound would allow for the elucidation of its structure by piecing together the information provided by these characteristic fragment ions. The accurate mass measurement of these fragments using high-resolution mass spectrometry can further confirm their elemental composition, providing a higher degree of confidence in the structural assignment.

While a publicly available, specific mass spectrum for this compound is not readily found, the expected fragmentation pattern can be inferred from the extensive literature on the mass spectrometry of TMS-derivatized organic and keto acids. The table below summarizes the expected key ions and their structural origins.

| m/z | Proposed Fragment Ion | Origin |

| M⁺ | [C₁₁H₂₂O₃Si]⁺• | Molecular ion of this compound |

| M-15 | [C₁₀H₁₉O₃Si]⁺ | Loss of a methyl radical (•CH₃) from the TMS group |

| 117 | [COOSi(CH₃)₃]⁺ | Cleavage of the bond between C2 and C3 |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

| M-85 | [C₅H₉O₃Si]⁺ | Loss of the hexyl radical (•C₆H₁₃) via α-cleavage |

This table is interactive. Users can sort and filter the data.

Derivatization Strategies for Enhanced Research Analysis

Derivatization is a crucial step in the analysis of many organic compounds by gas chromatography (GC), and 2-oxooctanoic acid is no exception. The primary goals of derivatization in this context are to increase the volatility and thermal stability of the analyte, improve its chromatographic properties (e.g., peak shape and resolution), and enhance its detectability by the mass spectrometer. For 2-oxooctanoic acid, a polar and relatively non-volatile compound, silylation is the most common and effective derivatization strategy.

Strategic Derivatization for Isomer Discrimination and Quantitative Analysis

Beyond simply enabling GC analysis, derivatization can be strategically employed to facilitate the discrimination of isomers and to improve the accuracy and precision of quantitative analysis.

Isomer Discrimination:

While 2-oxooctanoic acid itself does not have stereoisomers at the C2 position, derivatization can be a key tool in separating isomers of other related keto acids. For instance, in a mixture containing positional isomers of oxooctanoic acid (e.g., 3-oxooctanoic acid, 4-oxooctanoic acid), their TMS derivatives may exhibit different GC retention times, allowing for their separation and individual identification by MS. The fragmentation patterns of these derivatized isomers in the mass spectrometer may also show subtle differences that can aid in their distinction. sci-hub.se

Furthermore, for chiral keto acids, derivatization with a chiral silylating agent can be used to form diastereomers, which can then be separated on a standard achiral GC column. This is a powerful strategy for determining the enantiomeric composition of chiral analytes.

Quantitative Analysis:

For accurate and precise quantification of 2-oxooctanoic acid by GC-MS, a stable and reproducible derivatization procedure is paramount. nih.gov The use of an internal standard is essential to correct for variations in sample preparation, derivatization yield, and injection volume. The ideal internal standard should be a compound that is structurally similar to the analyte but does not occur naturally in the sample. A stable isotope-labeled version of 2-oxooctanoic acid (e.g., ¹³C-labeled) would be the gold standard for an internal standard, as it co-elutes with the analyte and has nearly identical chemical and physical properties, including its derivatization kinetics.

The derivatization reaction with BSTFA or MSTFA should be driven to completion to ensure that all of the 2-oxooctanoic acid in the sample is converted to its TMS derivative. nih.gov This is typically achieved by using a significant excess of the silylating reagent and optimizing the reaction conditions (temperature and time). Incomplete derivatization can lead to an underestimation of the analyte concentration and poor reproducibility.

The following table summarizes the key considerations for strategic derivatization of 2-oxooctanoic acid for GC-MS analysis.

| Analytical Goal | Derivatization Strategy | Key Considerations |

| Enable GC Analysis | Silylation with BSTFA or MSTFA | Increase volatility and thermal stability |

| Isomer Discrimination | Chromatographic separation of TMS derivatives | Different retention times for positional isomers |

| Quantitative Analysis | Complete silylation with BSTFA or MSTFA | Use of a suitable internal standard (ideally stable isotope-labeled) |

This table is interactive. Users can sort and filter the data.

Future Research Directions and Broader Perspectives

Exploration of Novel Synthetic Pathways to Trimethylsilyl (B98337) 2-oxooctanoate

The classical synthesis of silyl (B83357) enol ethers involves trapping a pre-formed metal enolate with a halosilane. wikipedia.org Future research will likely focus on developing more direct and efficient catalytic methods that avoid the use of stoichiometric strong bases like lithium diisopropylamide (LDA).

Promising alternative strategies include:

Catalytic Dehydrogenative Silylation: This approach utilizes a catalyst to couple a ketone with a hydrosilane, releasing hydrogen gas as the only byproduct. researchgate.net Research could focus on adapting rhodium or other transition metal catalysts for the specific synthesis of Trimethylsilyl 2-oxooctanoate from 2-oxooctanoic acid or its ester derivatives, offering a highly atom-economical route. researchgate.netnih.gov

Hydrosilylation of α,β-Unsaturated Precursors: The catalytic hydrosilylation of an appropriate α,β-unsaturated octenoate ester, using catalysts based on rhodium, palladium, platinum, or cobalt, presents another viable pathway. rwth-aachen.denih.gov Future work could involve optimizing catalysts to control the regioselectivity of the silyl group addition to afford the desired silyl ketene (B1206846) acetal (B89532) structure.

Remote Functionalization: A cutting-edge strategy involves the nickel-catalyzed "chain walking" from a distant olefinic site on the octanoate (B1194180) backbone to selectively form the Z-silyl enol ether. rwth-aachen.denih.govacs.org Applying this remote functionalization concept could provide unparalleled control over the geometry and position of the enol ether, independent of thermodynamic preferences. rwth-aachen.deacs.org

These novel pathways could offer significant advantages over traditional methods, including milder reaction conditions, improved selectivity, and a reduction in stoichiometric waste products.

Development of New Catalytic Systems for Enhanced Reactivity and Selectivity

The advancement of reactions involving this compound is intrinsically linked to the development of novel catalytic systems. Future research will aim to move beyond established precious metal catalysts towards more sustainable and versatile alternatives, while also targeting higher levels of stereocontrol.

Table 1: Comparison of Emerging Catalytic Systems

| Catalyst Type | Potential Advantages for this compound Reactions | Research Focus |

| Earth-Abundant Metals (e.g., Ni, Fe) | Lower cost, reduced environmental impact, unique reactivity patterns. nih.govnih.gov | Designing iron- and nickel-based catalysts for cross-coupling and dicarbofunctionalization reactions. nih.gov |

| Iridium Catalysis | High efficiency in asymmetric allylic substitution reactions. researchgate.netnih.gov | Development of Ir-catalyst systems for the enantioselective allylation of this compound. researchgate.net |

| Organocatalysis | Metal-free conditions, high enantioselectivity in certain reactions. uea.ac.uk | Exploring chiral iminium salt catalysts for asymmetric oxidation or other functionalizations of the enol ether moiety. uea.ac.uk |

| Photoredox Catalysis | Mild, light-driven reactions, access to radical pathways. acs.org | Integrating this compound into visible-light-induced radical reactions for novel C-C bond formations. acs.org |

A key objective is the development of systems for asymmetric catalysis. For instance, chiral cobalt or iridium complexes could enable the enantioselective synthesis of chiral molecules from this compound and various electrophiles. researchgate.netnih.gov Such methods would be highly valuable for constructing stereochemically complex targets. nih.gov

Expansion of Reaction Scope for Complex Molecular Architectures

While silyl enol ethers are well-known for their utility in aldol (B89426) and Michael reactions, future research will focus on engaging this compound in a wider array of sophisticated transformations to build complex molecular frameworks. wikipedia.org

Key areas for expansion include:

Asymmetric Allylation: The iridium-catalyzed asymmetric allylic alkylation of silyl enol ethers with allylic alcohols or carbonates is a powerful tool for C-C bond formation. researchgate.netnih.gov Adapting this methodology to this compound would provide direct access to chiral α-allyl-α-keto esters, which are valuable synthetic intermediates. beilstein-journals.org

Cycloaddition Reactions: Exploring the participation of this compound in cycloaddition reactions could yield complex cyclic structures. Research into Lewis acid-promoted [2π+2σ] cycloadditions with strained molecules like bicyclo[1.1.0]butanes or stepwise [3+2] cycloadditions with alkynes could open pathways to novel carbocyclic systems. rsc.orgchemrxiv.org

Dicarbofunctionalization: Recent advances in iron catalysis have enabled the dicarbofunctionalization of silyl enol ethers, where two new C-C bonds are formed in a single step by coupling the enol ether with an alkyl halide and a Grignard reagent. nih.gov Applying this to this compound would represent a powerful strategy for rapidly increasing molecular complexity.

These expanded reactions would elevate this compound from a simple enolate surrogate to a versatile building block for the efficient synthesis of intricate organic molecules. wikipedia.org

Interdisciplinary Applications in Materials Science and Medicinal Chemistry

The unique structure of this compound—combining a reactive silyl enol ether with a long alkyl chain and an ester group—positions it for exploration in interdisciplinary fields beyond traditional organic synthesis.

Materials Science: Poly(silyl ether)s are a class of polymers known for their thermal stability and hydrolytic degradability, owing to the Si-O-C bond in their backbone. mdpi.com this compound could be investigated as a novel monomer or chain-transfer agent in polymerization reactions. The ester and octanoate chain could be further functionalized to tune the properties of the resulting polymers, potentially leading to new degradable materials, coatings, or resins. mdpi.com

Medicinal Chemistry: In medicinal chemistry, the focus would be on the role of this compound as a key intermediate in the synthesis of biologically relevant scaffolds (this discussion avoids any mention of clinical trials). The trimethylsilyl group is often used as a protecting group in complex syntheses. wikipedia.org Furthermore, silicon-containing compounds have shown interesting biological activities. nih.gov The compound could serve as a precursor for complex heterocyclic compounds or substituted natural products that are subsequently screened for biological activity. beilstein-journals.orgnih.gov Its structure allows for the strategic introduction of diverse functionalities, making it a valuable tool in the synthesis of novel molecular entities for discovery pipelines.

Green Chemistry Approaches in the Synthesis and Reactions of this compound

Future research must prioritize the integration of green chemistry principles to enhance the sustainability of processes involving this compound. The primary goal is to improve efficiency and minimize environmental impact. wikipedia.org

Table 2: Green Chemistry Metrics and Future Goals

| Green Chemistry Principle | Application to this compound | Research Goal |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. wikipedia.orgquizlet.com | Designing addition-type reactions (e.g., catalytic hydrosilylation) that approach 100% atom economy, avoiding wasteful byproducts. scranton.eduyoutube.com |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. researchgate.net | Replacing stoichiometric base-mediated syntheses with catalytic methods using earth-abundant metals or organocatalysts. |

| Waste Prevention | Reducing or eliminating the formation of waste products. wikipedia.org | Developing synthetic routes that minimize the use of protecting groups and auxiliary reagents. researchgate.net |

| Safer Solvents & Conditions | Using less hazardous solvents and running reactions at ambient temperature. mdpi.com | Exploring solvent-free reaction conditions or the use of benign solvents like cyclopentyl methyl ether. organic-chemistry.org |

A major focus will be on improving atom economy , a concept that measures the efficiency of a reaction in converting reactant atoms to the desired product. wikipedia.orgquizlet.com For example, developing a catalytic addition reaction to synthesize this compound would be superior in atom economy to a traditional substitution reaction that generates salt byproducts. scranton.edu Furthermore, the use of recoverable heterogeneous catalysts or conducting reactions in aqueous media could significantly reduce the environmental footprint of its synthesis and subsequent transformations. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Trimethylsilyl 2-oxooctanoate?

- Methodological Answer : Prioritize detailed documentation of reaction parameters (temperature, solvent, catalyst loading) and intermediate purification steps. Ensure reproducibility by adhering to protocols validated in peer-reviewed studies (e.g., NMR tracking of silylation efficiency). Include step-by-step characterization data (e.g., H/C NMR, IR) for intermediates and final products, as incomplete data can hinder replication . For novel compounds, provide purity assessments (HPLC, elemental analysis) and reference known analogs to validate structural assignments .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use H NMR to confirm the integration ratio of trimethylsilyl (TMS) protons (9H singlet at ~0.1 ppm) and the 2-oxooctanoate backbone (e.g., carbonyl resonance at ~170-200 ppm in C NMR). Pair with IR spectroscopy to validate ester carbonyl stretches (~1740 cm). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference spectral data with structurally similar TMS-protected esters (e.g., methyl trimethylsilyl acetoacetate) .

Q. What are the critical safety protocols when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and wear nitrile gloves (tested for chemical resistance) to prevent skin contact. Avoid inhalation by employing closed-system transfers. Store under inert gas (argon/nitrogen) to minimize hydrolysis. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to institutional hazardous material guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dimerization kinetics of intermediates related to this compound?

- Methodological Answer : Conduct variable-controlled experiments (e.g., solvent polarity, temperature) to isolate factors influencing dimerization. Use kinetic isotope effects (KIE) or isotopic labeling (C/O) to track reaction pathways. Compare data with computational models (DFT calculations) to identify transition states or competing mechanisms (e.g., [4+2] vs. [2+2] cycloadditions) . Publish raw kinetic datasets in supplementary materials to enable cross-validation .

Q. What computational methods are recommended for predicting the physicochemical properties of this compound derivatives?

- Methodological Answer : Employ Quantitative Structure-Property Relationship (QSPR) models to predict logP, solubility, and stability. Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate electrostatic potential maps, identifying reactive sites for nucleophilic attack. Validate predictions with experimental data (e.g., HPLC retention times, thermal gravimetric analysis) .

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Screen catalysts (e.g., TMSCl vs. TMSOTf) to assess silylation efficiency. Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry). Monitor byproducts via LC-MS or GC-MS and employ scavengers (e.g., molecular sieves for water-sensitive steps). For persistent impurities, revise protecting group strategies (e.g., tert-butyldimethylsilyl as an alternative) .

Data Management and Analysis

Q. How should researchers address discrepancies in purity assessments of this compound across studies?

- Methodological Answer : Standardize purity metrics by using orthogonal techniques (e.g., HPLC with UV/ELSD detection and H NMR purity). Apply statistical tools (e.g., Grubbs’ test) to identify outliers in reported data. Publish detailed chromatographic conditions (column type, mobile phase) to enable direct comparisons .

Q. What strategies ensure robust data triangulation in studies involving this compound reactivity?

- Methodological Answer : Combine experimental data (kinetic studies, spectral analysis) with computational simulations (MD/DFT) to validate mechanistic hypotheses. Use multiple analytical techniques (e.g., NMR, X-ray crystallography for solid-state confirmation) to cross-verify structural assignments. Archive raw data in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.